molecular formula C19H24N2O3S B2771687 1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine CAS No. 442666-09-3

1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine

Cat. No.: B2771687
CAS No.: 442666-09-3
M. Wt: 360.47
InChI Key: NURDBZOKHXICBQ-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is a chemical compound with the molecular formula C19H24N2O3S It is known for its unique structure, which includes a piperazine ring substituted with methoxy and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 4-methylphenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine
  • 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone

Uniqueness

1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine stands out due to its specific substitution pattern on the piperazine ring, which imparts unique chemical and biological properties

Biological Activity

1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine, also known by its CAS number 1049438-65-4, is a synthetic compound belonging to the piperazine class. This compound has garnered interest due to its potential therapeutic applications and diverse biological activities. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N6O3S, with a molecular weight of 442.5 g/mol. Its structure includes a piperazine ring substituted with a methoxy group and a methylbenzene sulfonyl moiety, which are believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC21H26N6O3S
Molecular Weight442.5 g/mol
CAS Number1049438-65-4

Biological Activity Overview

Numerous studies have highlighted the biological activities associated with piperazine derivatives, including anti-inflammatory, antibacterial, antitumor, and neuroprotective effects. The specific compound under review has been evaluated for its pharmacological potential in various contexts.

Antitumor Activity

Research indicates that piperazine derivatives can exhibit significant antitumor properties. A study conducted on various piperazine compounds demonstrated that modifications in the substituent groups can enhance their cytotoxic effects against cancer cell lines. For instance, derivatives similar to the compound have shown promising results in inhibiting cell proliferation in breast cancer and leukemia models .

Antimicrobial Properties

The antimicrobial efficacy of piperazine derivatives has been well documented. In vitro studies have shown that compounds with similar structural features possess activity against various bacterial strains. The sulfonamide functionality in the compound may play a crucial role in this activity, potentially by inhibiting bacterial enzymes involved in folate synthesis .

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological properties. The compound's structure suggests potential interactions with neurotransmitter receptors, which could lead to anxiolytic or antidepressant effects. Some studies have explored the modulation of GABAergic systems by piperazine derivatives, indicating possible therapeutic applications in anxiety disorders .

Case Studies

  • Antitumor Study : A recent study evaluated the antitumor effects of piperazine derivatives on human breast cancer cell lines. The results showed that certain modifications led to increased apoptosis and reduced cell viability, suggesting that the specific substituents on the piperazine ring significantly influence biological activity.
  • Antimicrobial Evaluation : In a comparative study of various piperazine compounds against Staphylococcus aureus and Escherichia coli, the tested derivatives exhibited varying degrees of antibacterial activity, with some showing MIC values as low as 10 µg/mL.

The mechanism by which this compound exerts its biological effects is likely multifactorial:

  • Receptor Modulation : Interaction with neurotransmitter receptors may mediate its neuropharmacological effects.
  • Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial growth and proliferation.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction or caspase activation.

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonyl-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-15-4-6-17(7-5-15)20-10-12-21(13-11-20)25(22,23)18-8-9-19(24-3)16(2)14-18/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURDBZOKHXICBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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